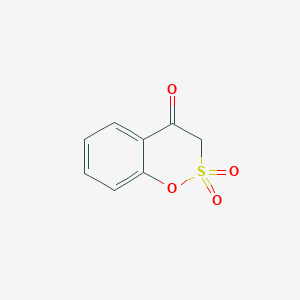

1,2-苯并恶噻蒽-4(3H)-酮, 2,2-二氧化物

描述

1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. It serves as a core structure for the synthesis of various derivatives with potential applications in medicinal chemistry, particularly as inhibitors of human carbonic anhydrases and as antimicrobial agents .

Synthesis Analysis

The synthesis of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide derivatives has been explored through different methods. One approach involves the reaction of 2,5-dihydroxybenzaldehyde to produce 6-substituted 2-benzoxathiine-2,2-dioxides, which exhibit selective inhibition properties against certain human carbonic anhydrase isoforms . Another method includes a three-component interaction with active methylene nitriles and aromatic aldehydes to construct condensed 2-amino-4H-pyran derivatives . Additionally, novel synthetic routes have been developed, such as the reaction of 2-chloro-4-nitrobenzenethiol with 1-aryl-2-chloroethanones, followed by oxidation and a tandem alkylation-cyclization process .

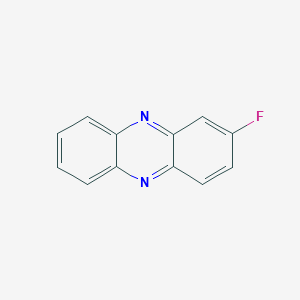

Molecular Structure Analysis

The molecular structure of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide allows for its participation in multicomponent reactions, leading to the formation of various heterocyclic systems. For instance, its reactivity with malononitrile and aromatic aldehydes results in novel 2-amino-4-aryl-4H-pyrano[3,2-c][1,2]benzoxathiine-3-carbonitrile 5,5-dioxides . The compound's structure also enables the synthesis of spiro-condensed 2-amino-4H-pyrans .

Chemical Reactions Analysis

1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide undergoes diverse chemical reactions, including three-component interactions with benzaldehydes and active methylene nitriles to form 2-amino-4H-pyrans . It also reacts with aliphatic aldehydes to yield compounds with antimicrobial properties . The compound's versatility is further demonstrated by its ability to undergo ring transformation to produce 1,2-benzisothiazolin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide derivatives have been studied in the context of their biological activities. For example, derivatives synthesized through the reaction with aliphatic aldehydes and active methylene nitriles showed significant antimicrobial activity, particularly against gram-positive bacteria . The compound's derivatives also exhibit selective inhibition of human carbonic anhydrases, which is relevant for the development of anticancer agents .

科学研究应用

合成和化学转化

1,2-苯并恶噻蒽-4(3H)-酮, 2,2-二氧化物主要通过水杨酸衍生物的环化合成。该化合物在化学转化中用途广泛,在其杂环结构的各个中心发生反应。它的恶噻蒽核特别容易发生再环化,在实验化学中呈现出有趣的可能性 (Hryhoriv、Lega 和 Shemchuk,2021)。

生物活性

尽管研究有限,但已经探索了 1,2-苯并恶噻蒽-4(3H)-酮, 2,2-二氧化物衍生物的生物活性。它们的结构类似于香豆素核心,具有潜在的抗凝、抗菌和抗肿瘤特性。这使它们成为药理学研究的关注对象 (Hryhoriv、Lega 和 Shemchuk,2021)。

螺缩合衍生物

该化合物已被用于创建螺缩合的 2-氨基-4H-吡喃,这是多组分转化中的一项新应用。这是其在如此复杂的化学过程中应用的第一个例子之一 (Grygoriv 等人,2019)。

抗菌应用

研究还集中于 1,2-苯并恶噻蒽-4(3H)-酮, 2,2-二氧化物衍生物的抗菌特性。这些研究显示出有希望的结果,特别是对革兰氏阳性微生物,暗示了在窄谱抗生素开发中的潜在应用 (Grygoriv、Lega、Chernykh、Osolodchenko 和 Shemchuk,2017)。

多组分反应

已经对 1,2-苯并恶噻蒽-4(3H)-酮, 2,2-二氧化物在多组分反应中的反应性进行了研究。这些研究有助于了解其在各种化学环境中的行为,并可能为有机化学中的新型合成途径铺平道路 (Grygoriv 等人,2018)。

属性

IUPAC Name |

2,2-dioxo-1,2λ6-benzoxathiin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-7-5-13(10,11)12-8-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRIFZQUNPLIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2OS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371276 | |

| Record name | 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide | |

CAS RN |

49670-47-5 | |

| Record name | 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49670-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzoxathiin-4(3H)-one, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dioxo-1,2λ*6*-benzoxathiin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic approaches to 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives?

A1: The most common synthetic route to 1,2-Benzoxathiin-4(3H)-one 2,2-dioxides involves the cyclization of salicylic acid derivatives. [] This approach provides a versatile platform for introducing various substituents onto the benzoxathiine core.

Q2: How does the reactivity of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide compare to other similar heterocycles?

A2: 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide exhibits unique reactivity due to the presence of the COCH2SO2 fragment, a characteristic not previously reported for similar enol nucleophiles. [] This unique reactivity pattern opens up possibilities for novel chemical transformations and the synthesis of diverse molecular scaffolds.

Q3: Can 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide be used in multicomponent reactions?

A3: Yes, research has shown that 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide participates in multicomponent reactions, particularly three-component reactions with aldehydes and active methylene nitriles like malononitrile or ethyl cyanoacetate. [, , , ] These reactions have yielded diverse 2-amino-4H-pyran derivatives, demonstrating the versatility of this scaffold in building complex structures.

Q4: What biological activities have been reported for 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives?

A4: Due to structural similarities with the coumarin core, 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives have been investigated for anticoagulant, antimicrobial, and antitumor properties. [, ] Promising results have been observed, particularly for antimicrobial activity against Gram-positive bacteria and fungi. [, , ] Some derivatives also exhibited analgesic properties in preclinical models. []

Q5: Are there specific structural features of 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives that influence their biological activity?

A5: Research suggests that the substituents on the 2-amino-4H-pyran ring, particularly at the 4-position, significantly influence the biological activity of these compounds. [, , ] For instance, incorporating cycloalkyl groups at the 4-position resulted in enhanced antimicrobial activity against Gram-positive strains. []

Q6: What are the future directions for research on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide?

A6: Despite its potential, research on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide remains limited. [] Further investigation into its reactivity, particularly in multicomponent reactions, could unveil new synthetic avenues for accessing diverse and complex molecules. Expanding the exploration of its pharmacological properties, particularly its antimicrobial and analgesic activities, could lead to the development of new therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)

![2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B3031491.png)